N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is an organic compound that features a thiophene ring, which is a sulfur-containing five-membered aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3-carboxylic acid and 2-(2-hydroxyethoxy)ethylamine.
Activation of Carboxylic Acid: Thiophene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-(2-hydroxyethoxy)ethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives or amines.
Substitution: Halogenated thiophene derivatives or substituted amides.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals.
Therapeutic Agents: Potential use in creating drugs for treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism by which N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide exerts its effects involves:
Molecular Targets: Interaction with specific proteins or enzymes in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxamide: Lacks the hydroxyethoxyethyl group, making it less versatile.
2-(2-hydroxyethoxy)ethylamine: Does not contain the thiophene ring, limiting its applications in materials science.
Uniqueness
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is unique due to the combination of the thiophene ring and the hydroxyethoxyethyl group, which imparts distinct chemical and physical properties, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-3-4-17-12(10-1-5-18-8-10)7-14-13(16)11-2-6-19-9-11/h1-2,5-6,8-9,12,15H,3-4,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDMYZXQMAQBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNC(=O)C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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